Monomethyl Fumarate

Catalog No.
S536016
CAS No.
2756-87-8
M.F
C5H6O4
M. Wt
130.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monomethyl Fumarate

CAS Number

2756-87-8

Product Name

Monomethyl Fumarate

IUPAC Name

(E)-4-methoxy-4-oxobut-2-enoic acid

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+

InChI Key

NKHAVTQWNUWKEO-NSCUHMNNSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

methyl hydrogen fumarate, methylhydrogenfumarate

Canonical SMILES

COC(=O)C=CC(=O)O

Isomeric SMILES

COC(=O)/C=C/C(=O)O

The exact mass of the compound Monomethyl fumarate is 130.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Monomethyl fumarate (MMF) is a highly active dicarboxylic acid monoester that serves as both a potent active pharmaceutical ingredient (API) and a critical synthetic precursor in the development of neuroprotective and immunomodulatory therapeutics . Unlike its widely utilized prodrug counterpart, dimethyl fumarate (DMF), MMF is the true bioactive moiety responsible for in vivo efficacy, functioning as a direct agonist of the hydroxycarboxylic acid 2 (HCA2/GPR109A) receptor and a targeted activator of the Nrf2 antioxidant pathway [1]. From a procurement and formulation perspective, MMF is prioritized for its distinct physicochemical profile—featuring an ionizable proton (pKa ~3.4)—and its ability to bypass the severe gastrointestinal toxicity and unpredictable metabolic hydrolysis associated with symmetric fumarate diesters .

Procuring dimethyl fumarate (DMF) as a direct substitute for MMF in laboratory assays or formulation development introduces critical confounding variables that compromise data integrity and product viability. In vitro, DMF is a highly reactive electrophile that causes non-specific S-alkylation, leading to rapid intracellular glutathione (GSH) depletion, mitochondrial suppression, and cytotoxicity, whereas MMF activates target pathways without these toxic off-target effects [1]. In vivo and in formulation contexts, DMF requires enzymatic hydrolysis by esterases to become active, a process that releases methanol—a known gastrointestinal irritant—and results in prolonged mucosal retention and ulceration[2]. Consequently, substituting MMF with DMF or other prodrugs in precision assays or tolerability-focused drug development leads to inaccurate pharmacological readouts and higher clinical failure rates.

In Vitro Cellular Safety and Glutathione (GSH) Dynamics

In cellular assays evaluating neuroprotective pathways, the choice between MMF and DMF drastically alters metabolic readouts. While both compounds activate the Nrf2 pathway, DMF acts as an aggressive S-alkylating agent that causes dose-dependent depletion of intracellular glutathione (GSH) and inhibits mitochondrial oxygen consumption[1]. In stark contrast, MMF activates Nrf2 without depleting GSH and actually increases mitochondrial oxygen consumption and glycolysis rates [1].

Evidence DimensionIntracellular Glutathione (GSH) and Mitochondrial Oxygen Consumption
Target Compound DataActivates Nrf2 without depleting GSH; increases mitochondrial respiration
Comparator Or BaselineDMF causes dose-dependent GSH depletion and inhibits mitochondrial respiration
Quantified DifferenceMMF maintains baseline cell viability and GSH integrity at concentrations where DMF induces significant cytotoxicity
ConditionsIn vitro cell viability and metabolic assays (wild-type MEFs)

MMF provides a clean, non-toxic readout for Nrf2-mediated assays, preventing the confounding cytotoxicity and metabolic suppression caused by DMF.

Gastrointestinal Mucosal Retention and Local Toxicity

The primary barrier to DMF formulation is its severe local gastrointestinal toxicity, which MMF inherently bypasses. Whole-body autoradiography and toxicological profiling in rat models demonstrate that DMF localizes and is retained in the gastric mucosa 24 hours post-dosing, causing severe ulceration, necrosis, and loss of mucosa at 300 mg/kg/day[1]. Conversely, equivalent exposures to MMF show no detectable radioactivity retention in the stomach mucosa at 24 hours and no adverse effects on the glandular stomach [1].

Evidence DimensionGastric Mucosal Retention (24 hours post-dose)
Target Compound Data0 detectable radioactivity retention; no glandular stomach ulceration
Comparator Or BaselineDMF shows significant radioactivity retention and causes mucosal necrosis at 300 mg/kg/day
Quantified DifferenceComplete elimination of local mucosal retention and associated ulceration with MMF
Conditions4-week repeated oral dosing in rat and monkey models with 14C-labeled compounds

Procuring MMF for oral formulation development directly circumvents the dose-limiting local gastric irritation and mucosal damage inherent to DMF.

Pharmacokinetic Stability and Food-Effect Independence

When evaluating fumarate esters for delayed-release oral formulations, MMF demonstrates superior pharmacokinetic consistency compared to newer prodrugs like diroximel fumarate (DRF). Clinical pharmacokinetic studies reveal that the absorption and overall exposure (AUC) of directly formulated MMF remain consistent regardless of the ingestion of a high-fat, high-calorie meal [1]. In contrast, the absorption of MMF derived from the DRF prodrug is significantly reduced when administered with high-fat meals or alcohol[1].

Evidence DimensionAUC Consistency (Fed vs. Fasted State)
Target Compound DataMMF absorption (AUC) remains consistent with a high-fat, high-calorie meal
Comparator Or BaselineDRF (Vumerity) shows significantly reduced MMF absorption under high-fat/high-calorie conditions
Quantified DifferenceMMF provides diet-independent bioavailability, whereas DRF requires strict dietary management
ConditionsClinical pharmacokinetic profiling of oral delayed-release capsules in human subjects

MMF is the optimal API choice for developing patient-compliant oral therapeutics that do not require strict dietary fasting or restrictions.

Direct Receptor Agonism and Physicochemical Suitability

MMF and DMF possess fundamentally different physicochemical properties that dictate their utility in receptor binding studies. MMF is a dicarboxylic acid monoester with an ionizable proton (pKa ~3.4), allowing it to act as a direct, potent agonist of the hydroxycarboxylic acid 2 (HCA2/GPR109A) receptor with an EC50 of 9.4 μM . DMF, being a neutral diester with no ionizable protons, lacks this direct binding capability and remains completely inactive at the HCA2 receptor until it undergoes enzymatic hydrolysis .

Evidence DimensionHCA2 (GPR109A) Receptor Agonism (EC50)
Target Compound DataDirect agonist with an EC50 of 9.4 μM
Comparator Or BaselineDMF is completely inactive (requires enzymatic conversion)
Quantified DifferenceAbsolute requirement of MMF for direct in vitro receptor engagement
ConditionsIn vitro calcium accumulation assays in CHO cells expressing the HCA2 receptor

MMF must be procured for any in vitro receptor engagement studies or pH-dependent solubility formulations where the unhydrolyzed DMF prodrug would be chemically inert.

Direct API Formulation for High-Tolerability Therapeutics

Because MMF completely bypasses the gastric mucosal retention and methanol-generation associated with DMF, it is the premier candidate for developing next-generation, delayed-release oral therapeutics. It allows formulators to achieve therapeutic Nrf2 activation without the dose-limiting gastrointestinal ulceration seen with symmetric diesters [1].

In Vitro Neuroprotection and Nrf2 Pathway Assays

MMF is the required standard for cell-based assays evaluating the Nrf2 antioxidant response. Unlike DMF, which causes confounding S-alkylation, glutathione depletion, and mitochondrial toxicity, MMF provides a clean, non-cytotoxic readout of target gene expression (e.g., NQO1) and mitochondrial biogenesis [2].

Precursor for Asymmetric Fumarate Diester Synthesis

As a monoester with a free carboxylic acid group, MMF is the essential synthetic building block for manufacturing advanced, asymmetric fumarate prodrugs (such as diroximel fumarate). Its specific reactivity allows for targeted esterification that cannot be achieved using fumaric acid or DMF[3].

HCA2 (GPR109A) Receptor Binding Studies

Due to its specific pKa (~3.4) and structural conformation, MMF is directly active at the HCA2 receptor (EC50 = 9.4 μM). It is the indispensable compound for in vitro pharmacological profiling of HCA2-mediated immunomodulation, where prodrugs like DMF are entirely inactive .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

130.02660867 Da

Monoisotopic Mass

130.02660867 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45IUB1PX8R

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 33 of 137 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 104 of 137 companies with hazard statement code(s):;
H318 (99.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2756-87-8
3052-50-4

Wikipedia

Monomethyl_fumarate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

2-Butenedioic acid (2Z)-, 1-methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Shalmani AA, Ghahremani MH, Jeivad F, Shadboorestan A, Hassanzadeh G, Beh-Pajooh A, Ganbari-Erdi M, Kasirzadeh S, Mojtahedzadeh M, Sabzevari O. Monomethyl fumarate alleviates sepsis-induced hepatic dysfunction by regulating TLR-4/NF-κB signalling pathway. Life Sci. 2018 Dec 15;215:152-158. doi: 10.1016/j.lfs.2018.11.010. Epub 2018 Nov 7. PubMed PMID: 30412724.
2: Mazzola MA, Raheja R, Regev K, Beynon V, von Glehn F, Paul A, Pierre I, Kivisakk P, Weiner HL, Gandhi R. Monomethyl fumarate treatment impairs maturation of human myeloid dendritic cells and their ability to activate T cells. Mult Scler. 2019 Jan;25(1):63-71. doi: 10.1177/1352458517740213. Epub 2017 Nov 6. PubMed PMID: 29106333.
3: Singh D, Reeta KH, Sharma U, Jagannathan NR, Dinda AK, Gupta YK. Neuro-protective effect of monomethyl fumarate on ischemia reperfusion injury in rats: Role of Nrf2/HO1 pathway in peri-infarct region. Neurochem Int. 2019 Jun;126:96-108. doi: 10.1016/j.neuint.2019.03.010. Epub 2019 Mar 14. PubMed PMID: 30880045.
4: Jiang D, Ryals RC, Huang SJ, Weller KK, Titus HE, Robb BM, Saad FW, Salam RA, Hammad H, Yang P, Marks DL, Pennesi ME. Monomethyl Fumarate Protects the Retina From Light-Induced Retinopathy. Invest Ophthalmol Vis Sci. 2019 Mar 1;60(4):1275-1285. doi: 10.1167/iovs.18-24398. PubMed PMID: 30924852; PubMed Central PMCID: PMC6440526.
5: Shi YY, Cui HF, Qin BJ. Monomethyl fumarate protects cerebral hemorrhage injury in rats via activating microRNA-139/Nrf2 axis. Eur Rev Med Pharmacol Sci. 2019 Jun;23(11):5012-5019. doi: 10.26355/eurrev_201906_18093. PubMed PMID: 31210338.
6: Sghaier R, Nury T, Leoni V, Caccia C, Pais De Barros JP, Cherif A, Vejux A, Moreau T, Limem K, Samadi M, Mackrill JJ, Masmoudi AS, Lizard G, Zarrouk A. Dimethyl fumarate and monomethyl fumarate attenuate oxidative stress and mitochondrial alterations leading to oxiapoptophagy in 158N murine oligodendrocytes treated with 7β-hydroxycholesterol. J Steroid Biochem Mol Biol. 2019 Jul 22;194:105432. doi: 10.1016/j.jsbmb.2019.105432. [Epub ahead of print] PubMed PMID: 31344443.
7: Park JB, Park H, Son J, Ha SJ, Cho HS. Structural Study of Monomethyl Fumarate-Bound Human GAPDH. Mol Cells. 2019 Aug 31;42(8):597-603. doi: 10.14348/molcells.2019.0114. PubMed PMID: 31387164; PubMed Central PMCID: PMC6715340.

Explore Compound Types